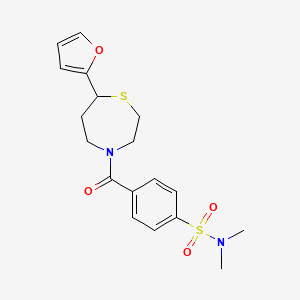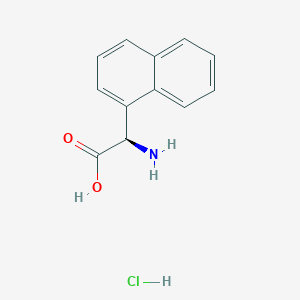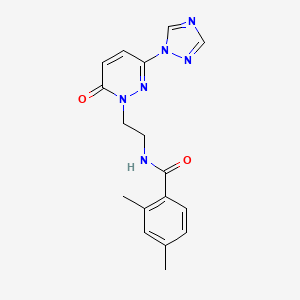![molecular formula C13H12N4OS B2900779 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1797328-87-0](/img/structure/B2900779.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide, also known as MPA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of an enzyme called CDK9, which is involved in the regulation of gene expression. CDK9 inhibition by this compound leads to the suppression of cancer cell growth and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by enhancing memory and cognitive function.
Mecanismo De Acción
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide exerts its effects by inhibiting the activity of CDK9, which is a key regulator of gene expression. CDK9 is involved in the phosphorylation of RNA polymerase II, which is required for the transcription of genes. Inhibition of CDK9 by this compound leads to the suppression of gene expression, which can result in the inhibition of cancer cell growth and the induction of apoptosis. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CDK9, leading to the suppression of cell growth and the induction of apoptosis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, by enhancing memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied for its mechanism of action and has been shown to have potential therapeutic applications in various diseases. However, there are also limitations to the use of this compound in laboratory experiments. This compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood. In addition, the optimal dosage and administration of this compound for therapeutic use have not been determined.
Direcciones Futuras
There are several future directions for the study of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide. Further research is needed to determine the safety and efficacy of this compound in humans. In addition, the optimal dosage and administration of this compound for therapeutic use need to be determined. Further studies are also needed to explore the potential use of this compound in the treatment of other diseases, such as neurological disorders and autoimmune diseases. Finally, the development of novel CDK9 inhibitors, including this compound, may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-amino-5-methylpyrazolo[1,5-a]pyrimidine with 2-bromo-2-thiophenacetic acid in the presence of a base. The reaction yields this compound as a white powder, which can be purified by recrystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-5-12-14-7-10(8-17(12)16-9)15-13(18)6-11-3-2-4-19-11/h2-5,7-8H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOFKJEVKKUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2900699.png)

![Methyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2900703.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900705.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2900706.png)


![3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2900715.png)
![2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2900716.png)
![5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900717.png)